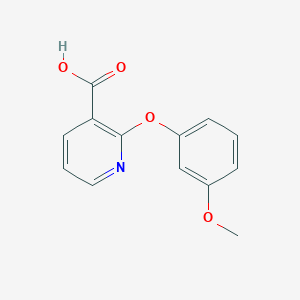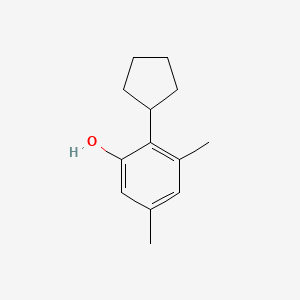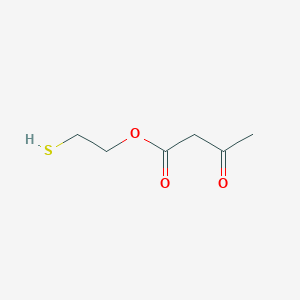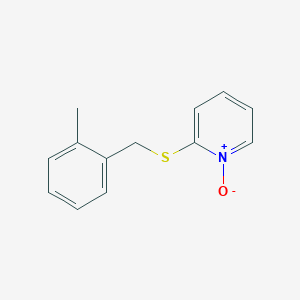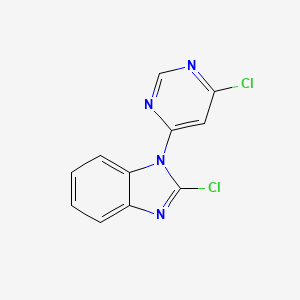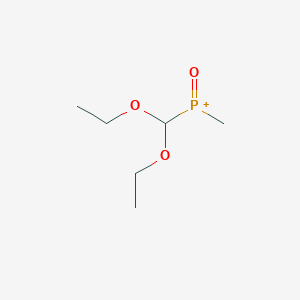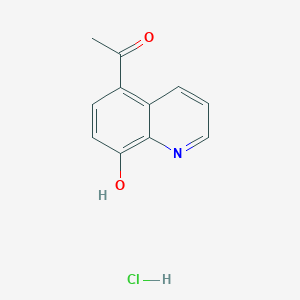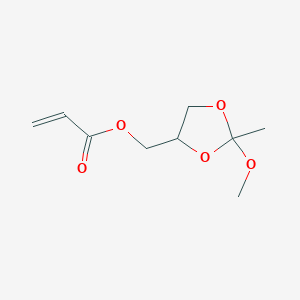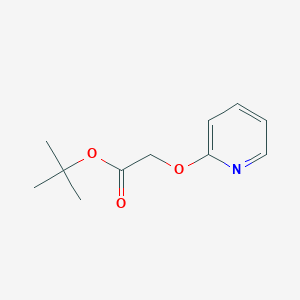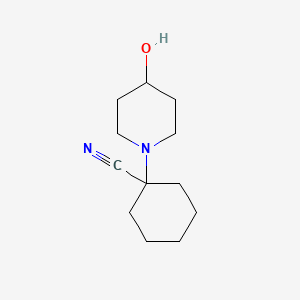
Dimethyldithiocarbamic acid sodium salt dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyldithiocarbamic acid sodium salt dihydrate is an organosulfur compound with the chemical formula C₃H₆NNaS₂. It is one of the simplest organic dithiocarbamates and appears as a white or pale yellow, water-soluble solid. This compound is widely used as a precursor to fungicides and rubber chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyldithiocarbamic acid sodium salt dihydrate is typically synthesized by treating carbon disulfide with dimethylamine in the presence of sodium hydroxide. The reaction proceeds as follows: [ \text{CS}_2 + \text{HN(CH}_3\text{)}_2 + \text{NaOH} \rightarrow \text{NaS}_2\text{CN(CH}_3\text{)}_2 + \text{H}_2\text{O} ] The compound crystallizes from water as the dihydrate NaS₂CN(CH₃)₂·2H₂O .
Industrial Production Methods
In industrial settings, the preparation involves adding water to a reaction kettle, followed by the addition of lye and a 40% dimethylamine solution under stirring. Carbon disulfide is then added dropwise while maintaining the reaction temperature below 30°C. The resulting solution is allowed to react for 1-2 hours, after which it is filtered to remove any insoluble residues .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyldithiocarbamic acid sodium salt dihydrate undergoes various chemical reactions, including:
Oxidation: Oxidation of sodium dimethyldithiocarbamic acid can yield thiram, a well-known fungicide.
Substitution: The compound can react with dimethyl sulfate in an aqueous medium to form the methyl ester of dimethyldithiocarbamic acid.
Common Reagents and Conditions
Oxidizing Agents: Used in the oxidation reactions to form thiram.
Dimethyl Sulfate: Used in substitution reactions to form esters.
Major Products
Thiram: Formed through oxidation.
Methyl Ester of Dimethyldithiocarbamic Acid: Formed through substitution with dimethyl sulfate.
Applications De Recherche Scientifique
Dimethyldithiocarbamic acid sodium salt dihydrate has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in antimicrobial treatments.
Mécanisme D'action
The mechanism of action of sodium dimethyldithiocarbamic acid involves disrupting the enzyme systems of microorganisms, leading to their death. This disruption occurs through the chelation of metal ions, which are essential for the enzymatic activities of the microorganisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium diethyldithiocarbamate
- Potassium dimethyldithiocarbamate
- Zinc dimethyldithiocarbamate
- Ferric dimethyldithiocarbamate
- Nickel bis(dimethyldithiocarbamate)
Uniqueness
Dimethyldithiocarbamic acid sodium salt dihydrate is unique due to its simplicity and versatility. It serves as a precursor to a wide range of industrial chemicals and has diverse applications in agriculture, medicine, and industry. Its ability to chelate metal ions makes it particularly valuable in various chemical processes .
Propriétés
Formule moléculaire |
C3H7NNaS2 |
|---|---|
Poids moléculaire |
144.22 g/mol |
InChI |
InChI=1S/C3H7NS2.Na/c1-4(2)3(5)6;/h1-2H3,(H,5,6); |
Clé InChI |
MJXOOPBZYCWYIF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=S)S.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N4-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyridine-3,4-diamine](/img/structure/B8671394.png)
